molecular formula C16H11F4N3O2S B1676219 Mavacoxib CAS No. 170569-88-7

Mavacoxib

Cat. No. B1676219
Key on ui cas rn: 170569-88-7
M. Wt: 385.3 g/mol
InChI Key: TTZNQDOUNXBMJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07652149B2

Procedure details

The following procedure describes a method of preparing the crystal Form I of 4-[5-(4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-benzenesulfonamide without isolating the crystal Form II. 2-propanol (70 ml) and ethyl trifluoroacetate (27.15 g, 0.191 moles) are added to a first vessel, followed by a line wash of 2-propanol (10 ml). Next, 25% sodium methoxide in methanol (37.5 g, 0.174 moles) is added to the vessel, followed by a line wash of 2-propanol (10 ml). Next, 4-fluoroacetophenone (20 g, 0.145 moles) is added followed by a line wash of 2-propanol (10 ml). The contents of vessel are heated to 55° C. and held at that temperature for 2 hours, then cooled to ambient temperature. Water (110 ml), concentrated hydrochloric acid (20.0 g, 0.203 moles), and 4-sulfonamidophenylhydrazine hydrochloride (32.4 g, 0.145 moles) are added to a second vessel, followed by a line wash of water (10 ml). The contents of the first vessel are added to the second vessel, followed by a line wash of 2-propanol (60 ml). The combined contents are heated at 70° C. for 2 hours, then cooled to 55° C. and seeded with 10 mg (0.05% wt/wt relative to 4-fluoroacetophenone) of Form I of 4-[5-(4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-benzenesulfonamide. The contents are held at 55° C. for 6 hours, then cooled to ambient temperature and filtered. The product is washed with 50% aqueous 2-propanol (120 ml) and water (60 ml), then dried under vacuum at 55° C. to give 4-[5-(4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-benzenesulfonamide of the desired Form I polymorph (44.8 g, 80%).
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
37.5 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Three
Quantity
32.4 g
Type
reactant
Reaction Step Three
Name
Quantity
110 mL
Type
solvent
Reaction Step Three
Quantity
27.15 g
Type
reactant
Reaction Step Four
Quantity
70 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:9])([F:8])[C:3](OCC)=O.C[O-].[Na+].CO.[CH3:15][C:16]([C:18]1[CH:23]=[CH:22][C:21]([F:24])=[CH:20][CH:19]=1)=O.Cl.[CH:26]1[C:31]([NH:32][NH2:33])=[CH:30][CH:29]=[C:28]([S:34]([NH2:37])(=[O:36])=[O:35])[CH:27]=1.Cl>O.CC(O)C>[F:24][C:21]1[CH:22]=[CH:23][C:18]([C:16]2[N:32]([C:31]3[CH:26]=[CH:27][C:28]([S:34]([NH2:37])(=[O:36])=[O:35])=[CH:29][CH:30]=3)[N:33]=[C:3]([C:2]([F:1])([F:8])[F:9])[CH:15]=2)=[CH:19][CH:20]=1 |f:1.2,6.7|

Inputs

Step One
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
37.5 g
Type
reactant
Smiles
CO
Step Two
Name
Quantity
20 g
Type
reactant
Smiles
CC(=O)C1=CC=C(C=C1)F
Step Three
Name
Quantity
20 g
Type
reactant
Smiles
Cl
Name
Quantity
32.4 g
Type
reactant
Smiles
C1=CC(=CC=C1NN)S(=O)(=O)N.Cl
Name
Quantity
110 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
27.15 g
Type
reactant
Smiles
FC(C(=O)OCC)(F)F
Name
Quantity
70 mL
Type
solvent
Smiles
CC(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
wash of 2-propanol (10 ml)
WASH
Type
WASH
Details
wash of 2-propanol (10 ml)
WASH
Type
WASH
Details
wash of 2-propanol (10 ml)
TEMPERATURE
Type
TEMPERATURE
Details
cooled to ambient temperature
WASH
Type
WASH
Details
wash of water (10 ml)
ADDITION
Type
ADDITION
Details
The contents of the first vessel are added to the second vessel
WASH
Type
WASH
Details
wash of 2-propanol (60 ml)
TEMPERATURE
Type
TEMPERATURE
Details
The combined contents are heated at 70° C. for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 55° C.
WAIT
Type
WAIT
Details
The contents are held at 55° C. for 6 hours
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to ambient temperature
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The product is washed with 50% aqueous 2-propanol (120 ml) and water (60 ml)
CUSTOM
Type
CUSTOM
Details
dried under vacuum at 55° C.

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC1=CC=C(C=C1)C1=CC(=NN1C1=CC=C(C=C1)S(=O)(=O)N)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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